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Compound of Interest

Compound Name: Gaviscon

Cat. No.: B1233894 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals facing the challenges

of creating a suitable placebo for clinical trials of Gaviscon® and other raft-forming alginate

suspensions.

Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing a placebo for Gaviscon®?

A1: The primary challenge lies in creating a placebo that is truly inert yet successfully mimics

the unique physical and sensory properties of Gaviscon®. Gaviscon's efficacy is largely

based on a physical mechanism of action—forming a viscous, low-density raft of alginic acid

that floats on stomach contents, acting as a physical barrier to reflux.[1][2] An effective placebo

must replicate the sensory experience of ingesting the viscous liquid or chewable tablet without

forming this therapeutic raft.

Q2: What are the key sensory characteristics of Gaviscon® that a placebo must match?

A2: To maintain the blind in a clinical trial, the placebo should be indistinguishable from the

active product in terms of:

Appearance: Color and opacity.

Taste: Including the specific flavor (e.g., peppermint, aniseed) and the level of sweetness.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1233894?utm_src=pdf-interest
https://www.benchchem.com/product/b1233894?utm_src=pdf-body
https://www.benchchem.com/product/b1233894?utm_src=pdf-body
https://www.benchchem.com/product/b1233894?utm_src=pdf-body
https://www.benchchem.com/product/b1233894?utm_src=pdf-body
https://www.ondrugdelivery.com/wp-content/uploads/2022/07/135_2022_Jul_Oral_IFF_Pharma_Solutions.pdf
https://www.researchgate.net/publication/327921710_Randomized_clinical_trial_A_double-blind_placebo-controlled_study_to_assess_the_clinical_efficacy_and_safety_of_alginate-antacid_Gaviscon_Double_Action_chewable_tablets_in_patients_with_gastro-oesopha
https://www.benchchem.com/product/b1233894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mouthfeel/Texture: This is particularly challenging due to the viscous, sometimes "chalky"

texture of the suspension.

Consistency: The thickness and flow properties of the liquid.

Cooling Sensation: Some formulations provide a noticeable cooling or soothing effect which

can be a sensory cue to the participant.[3]

Q3: What are common inactive ingredients used to formulate a Gaviscon® placebo?

A3: Clinical trial literature indicates that placebos for Gaviscon® tablets are often composed

mainly of mannitol and xylitol.[4][5] For a liquid suspension, a combination of viscosity-

modifying agents, sweeteners, and flavoring agents would be necessary to match the original

product's characteristics.

Troubleshooting Guides
Issue 1: Placebo viscosity does not match Gaviscon®
suspension.
Cause: The unique texture of Gaviscon® is due to its sodium alginate content. Simply creating

a sweetened, flavored liquid will not replicate the characteristic viscosity and mouthfeel.

Troubleshooting Steps:

Select Appropriate Viscosity Modifiers: Utilize a combination of excipients to achieve the

desired rheological profile. Common agents include:

Cellulose derivatives (e.g., carboxymethylcellulose, microcrystalline cellulose)

Natural gums (e.g., xanthan gum, guar gum)

Clays (e.g., bentonite, magnesium aluminum silicate)

Conduct Rheological Analysis: Use a viscometer to quantitatively compare the flow behavior

of the placebo formulation against the active Gaviscon® product.
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Perform Sensory Panel Evaluation: Even with matched viscosity measurements, the

subjective "mouthfeel" can differ. Use a trained sensory panel to provide feedback on the

texture.

Issue 2: Participants can distinguish the placebo from
the active drug based on taste.
Cause: The active ingredients in Gaviscon® (sodium alginate, sodium bicarbonate, calcium

carbonate) contribute to its overall taste profile beyond the added flavorings.

Troubleshooting Steps:

Identical Flavoring and Sweeteners: Ensure the same type and concentration of flavoring

(e.g., peppermint oil) and sweeteners are used in both the active and placebo formulations.

Inert Bulking Agents: Incorporate inert powders with a neutral taste profile, such as mannitol

or lactose (if appropriate for the study population), to help mimic the slight "chalkiness" or

body of the suspension.

Sensory Discrimination Testing: Employ sensory analysis methods like the "triangle test" to

formally assess if a trained panel can reliably distinguish between the active product and the

placebo.

Issue 3: The placebo is causing an unexpected
physiological effect.
Cause: Some excipients, while considered inert, may have minor physiological effects. For

example, high concentrations of certain sweeteners like sorbitol or mannitol can have a laxative

effect in some individuals.

Troubleshooting Steps:

Review Excipient Safety Profiles: Thoroughly vet all placebo ingredients for any known

physiological effects at the concentrations being used.

Pilot/Feasibility Study: Conduct a small-scale pilot study with the placebo to identify any

unforeseen adverse events before proceeding to a large-scale clinical trial.
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Consider Alternative Excipients: If an excipient is found to cause an effect, source an

alternative with a similar function but a more benign safety profile.

Data Presentation
Table 1: Example Excipients for Placebo Formulation

Property to Match
Potential

Excipient(s)
Function Considerations

Viscosity/Texture

Xanthan Gum,

Sodium

Carboxymethylcellulos

e

Thickening agent,

stabilizer

Can impact flavor

release. Requires

careful hydration.

Sweetness
Sucralose,

Aspartame, Xylitol

High-intensity

sweetener

Xylitol also provides a

cooling sensation.

Bulk/Mouthfeel

Mannitol,

Microcrystalline

Cellulose (MCC)

Bulking agent,

texturizer

Can contribute to a

"chalky" or smooth

mouthfeel.

Appearance (Opacity) Titanium Dioxide Opacifying agent

Use at very low,

approved

concentrations.

Flavor
Peppermint Oil,

Aniseed Flavor
Flavoring agent

Must be identical to

the active product.

Experimental Protocols
Protocol 1: Sensory Panel Evaluation (Triangle Test)
Objective: To determine if a sensory difference exists between the active Gaviscon® product

and the developed placebo.

Methodology:

Panelist Recruitment: Recruit and train a panel of 20-30 individuals. Training involves

familiarizing them with the sensory attributes of antacid suspensions.
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Sample Preparation: Prepare samples of the active drug and the placebo. Code the samples

with random three-digit numbers.

Test Procedure: Present each panelist with three samples, two of which are identical and

one is different (e.g., two active and one placebo, or two placebo and one active).

Evaluation: Ask panelists to identify the "odd" or different sample.

Data Analysis: Analyze the number of correct identifications. A statistically significant number

of correct identifications indicates a perceivable difference between the products, meaning

the placebo is not a good match.

Protocol 2: Assessment of Blinding Success
Objective: To quantitatively assess whether participants in a clinical trial remained blinded to

their treatment allocation.

Methodology:

Questionnaire Administration: At the conclusion of the trial, administer a questionnaire to

each participant asking them to guess which treatment they received (e.g., "Active Drug,"

"Placebo," or "Don't Know").

Data Collection: Record the guesses for each treatment arm.

Calculation of Blinding Index (BI): Use a validated method, such as Bang's Blinding Index, to

analyze the data. This index ranges from -1 to 1, where:

1: Indicates complete unblinding (all participants guess correctly).

0: Suggests perfect blinding (guessing is random).

-1: Indicates all participants guessed the opposite treatment.

Interpretation: Analyze the BI for each treatment arm. A value close to zero supports the

conclusion that the blind was successfully maintained.

Table 2: Example Data for Blinding Index Calculation

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Actual

Treatment

Guessed

"Active Drug"

Guessed

"Placebo"

Guessed "Don't

Know"
Total

Gaviscon® 60 25 15 100

Placebo 45 40 15 100

This is example data for illustrative purposes.
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Caption: Workflow for Gaviscon® Placebo Development and Evaluation.
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Caption: Challenges in Matching Placebo to Gaviscon® Sensory Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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